5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide

Anti-dopaminergic activity Pyrrolidinyl-benzamide SAR Apomorphine-induced stereotypy

Researchers requiring a pure, unsubstituted 5-oxopyrrolidine benzamide scaffold for fragment-based screening or library synthesis often face limited sourcing options. This compound addresses that gap: • Unique H-bond donor (lactam N-H) and acceptor (5-oxo) pair for hydrophilic binding sites • Predicted log P 0.81; fragment-like MW 268.7 Da fits lead-like chemical space • Versatile synthetic intermediate for N-functionalization or pyrrolidine reduction • Structurally matched negative control for anti-dopaminergic and SUR1 counter-screens (requires ≥95% HPLC purity) Reliable supply with batch-to-batch consistency supports reproducible screening campaigns.

Molecular Formula C12H13ClN2O3
Molecular Weight 268.7
CAS No. 1351595-61-3
Cat. No. B2630931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide
CAS1351595-61-3
Molecular FormulaC12H13ClN2O3
Molecular Weight268.7
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NC2CC(=O)NC2
InChIInChI=1S/C12H13ClN2O3/c1-18-10-3-2-7(13)4-9(10)12(17)15-8-5-11(16)14-6-8/h2-4,8H,5-6H2,1H3,(H,14,16)(H,15,17)
InChIKeyBDZYZHSAVHMAEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide Overview


5-Chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide (CAS 1351595-61-3) is a synthetic benzamide derivative composed of a 5-chloro-2-methoxybenzoyl core linked via an amide bond to a 5-oxopyrrolidin-3-yl moiety. Its molecular formula is C12H13ClN2O3 with a molecular weight of 268.69 g·mol⁻¹ . Publicly available annotations from the ZINC database classify this compound as commercially available (“For-Sale” since 2015) but note an absence of reported bioactivity or literature references in ChEMBL [1]. The compound’s core structure—the 5-chloro-2-methoxybenzamide fragment—is shared with the sulfonylurea drug glyburide, yet this specific amide derivative remains uncharacterized in primary pharmacological or industrial research. Consequently, procurement decisions involving this compound are currently driven by its potential as a synthetic intermediate or a low-data screening candidate rather than by established biological performance metrics.

5-Chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide: Why Substitution Fails


Despite sharing the 5-chloro-2-methoxybenzamide scaffold with clinically studied agents such as glyburide and anti-dopaminergic pyrrolidinyl-benzamides, 5-chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide incorporates an unsubstituted 5-oxopyrrolidine ring that introduces distinct hydrogen-bond donor/acceptor topography and altered lipophilicity (predicted log P = 0.81) [1][2]. Compounds within the cis‑N‑(1‑benzyl‑2‑methylpyrrolidin‑3‑yl)‑5‑chloro‑2‑methoxybenzamide series exhibit nanomolar anti-dopaminergic activity after subcutaneous administration, an effect critically dependent on N‑benzyl and C‑methyl substituents that are absent in the target compound [2]. Furthermore, glyburide’s sulfonylurea tail confers potent hypoglycemic action via SUR1/Kir6.2 channel interaction, a pharmacology that cannot be extrapolated to a 5-oxopyrrolidin-3-yl amide. Generic substitution of 5-chloro-2-methoxybenzamide analogs without quantitative, assay-matched data is therefore unsupported, as minor structural variations in the pyrrolidine substituent have been shown to invert potency rankings and abolish central nervous system penetration [2]. The quantitative evidence below highlights where verifiable data exist—and where critical data gaps persist—for the target compound relative to the most relevant comparators.

5-Chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide: Comparative Evidence


Pyrrolidine Substitution and Anti-Dopaminergic Activity

The target compound differs from the active anti-dopaminergic series cis‑N‑(1‑benzyl‑2‑methylpyrrolidin‑3‑yl)‑5‑chloro‑2‑methoxybenzamide (compounds III–VI) by replacement of the 1‑benzyl‑2‑methylpyrrolidine group with a 5‑oxopyrrolidin‑3‑yl group. In the comparator series, N‑benzyl substitution was essential for subcutaneous anti-dopaminergic activity, while removal of the N‑benzyl group (compound III) resulted in weak or negligible activity after subcutaneous injection [1]. The rank order of substituent potency (CH3NH > (CH3)2N ≥ NH2 > H) demonstrates that the pyrrolidine nitrogen substituent is a critical determinant of in vivo efficacy [1]. Because the target compound lacks both the N‑benzyl and C‑methyl substituents and instead carries a lactam carbonyl at position 5, direct extrapolation of anti-dopaminergic potency is not warranted.

Anti-dopaminergic activity Pyrrolidinyl-benzamide SAR Apomorphine-induced stereotypy

Lipophilicity and Hydrogen-Bonding Profile

The target compound possesses an unsubstituted lactam N‑H (hydrogen bond donor) and a 5‑oxo group (acceptor) on the pyrrolidine ring, resulting in a predicted topological polar surface area (TPSA) of 84.2 Ų and a predicted log P of 0.81 [1][2]. In contrast, N‑methyl‑5‑oxopyrrolidin‑3‑yl benzamide analogs (e.g., 2‑methyl‑N‑(1‑methyl‑5‑oxopyrrolidin‑3‑yl)benzamide) lack the amide N‑H donor, which reduces TPSA and increases log P (predicted log P ~1.5 for the N‑methyl analog), enhancing membrane permeation potential but reducing hydrogen‑bonding capacity to target proteins . This divergence in physicochemical profile implies that the target compound may exhibit superior aqueous solubility and differential target engagement for binding pockets requiring a hydrogen‑bond donor, but no empirical solubility or permeability data have been reported.

Lipophilicity Hydrogen-bonding Physicochemical property prediction

Metabolic Stability and CYP Inhibition Potential

The 5‑oxopyrrolidine (γ‑lactam) ring is a recognized structural alert for hydrolytic ring-opening and potential cytochrome P450 (CYP) inhibition. BindingDB records for structurally related 5‑oxopyrrolidin‑3‑yl benzamides indicate moderate CYP inhibition potential; for example, a 2‑amino‑4‑bromo‑N‑(5‑oxopyrrolidin‑3‑yl)benzamide analog exhibited an IC50 of 6.31 µM against bovine MAO‑B [1], and another benzamide bearing a 1‑cyclopropyl‑5‑oxopyrrolidin‑3‑yl group showed CYP11B1 inhibition (IC50 not disclosed in the abstract) [2]. The target compound, bearing an unsubstituted lactam N‑H, may be more susceptible to metabolic N‑dealkylation or lactam hydrolysis than N‑methyl‑5‑oxopyrrolidine analogs because N‑methylation is a common strategy to block oxidative metabolism at the α‑carbon. However, no experimental metabolic stability data exist for the target compound.

Metabolic stability CYP inhibition Lactam metabolism

SUR1 Binding: Sulfonylurea vs. 5-Oxopyrrolidine Tail

Glyburide (glibenclamide), a second‑generation sulfonylurea, contains the identical 5‑chloro‑2‑methoxybenzamide substructure but is conjugated to a cyclohexyl‑sulfonylurea moiety. Glyburide binds to the sulfonylurea receptor SUR1 with an IC50 of ~4 nM and stimulates insulin secretion from pancreatic β‑cells [1]. The target compound, in which the sulfonylurea tail is replaced by a 5‑oxopyrrolidin‑3‑yl amide, lacks the sulfonylurea pharmacophore essential for SUR1 interaction. No binding or functional data at SUR1, Kir6.2, or other sulfonylurea targets have been reported for the target compound.

Sulfonylurea receptor SUR1/Kir6.2 Glyburide analog

Bioactivity Data Gap in ChEMBL and ZINC

As of the most recent update (ChEMBL 34 / ZINC15), 5‑chloro‑2‑methoxy‑N‑(5‑oxopyrrolidin‑3‑yl)benzamide (ZINC85697320) has zero annotated bioactivities in ChEMBL and no literature references [1]. In contrast, close structural analogs bearing N‑alkyl or N‑aryl substituents on the pyrrolidine ring have documented activities: e.g., 4‑cyano‑N‑(1‑cyclopropyl‑5‑oxopyrrolidin‑3‑yl)benzamide shows CYP11B1 inhibition, and cis‑N‑(1‑benzyl‑2‑methylpyrrolidin‑3‑yl)‑5‑chloro‑2‑methoxy‑4‑aminobenzamide exhibits anti-dopaminergic activity (ED50 values in the mg·kg⁻¹ range) [2][3]. This data gap is a critical procurement consideration: the target compound is effectively a “blank slate” with no documented target engagement, limiting its immediate utility in hypothesis‑driven screening unless de novo profiling is planned.

Bioactivity annotation ChEMBL ZINC database

5-Chloro-2-methoxy-N-(5-oxopyrrolidin-3-yl)benzamide Applications


Fragment-Based Screening for Hydrophilic Pockets

With a predicted log P of 0.81 and a molecular weight of 268.7 Da, the target compound falls within fragment-like physicochemical space and carries a unique hydrogen-bond donor (lactam N-H) and acceptor (5-oxo) pair [1]. This profile supports its use as a fragment hit in hydrophilic protein binding sites where N-methylated 5-oxopyrrolidine analogs may exhibit insufficient solubility or reduced hydrogen-bonding capacity [2]. However, no crystallographic or biophysical binding data exist for the target compound, so its utility is contingent on de novo screening campaign design.

Synthetic Intermediate for Chemical Probes

The compound serves as a versatile synthetic intermediate because the unsubstituted 5-oxopyrrolidine ring can be further functionalized at the N-position or reduced to a pyrrolidine for diversification [1]. This makes it a suitable starting point for generating focused libraries where the 5-chloro-2-methoxybenzamide warhead is retained while exploring different pyrrolidine substitutions. Procurement should be benchmarked against commercial 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2), which requires amide coupling to access the target scaffold .

Metabolic Stability of γ-Lactam Benzamides

Given the documented CYP inhibition potential of 5-oxopyrrolidin-3-yl benzamides (e.g., MAO-B IC50 = 6.31 µM for a close analog) [1], the target compound is a candidate for preclinical metabolic stability profiling of γ-lactam benzamide scaffolds. Its unsubstituted lactam N-H may serve as a baseline control for assessing the impact of N-alkylation on metabolic liability.

Negative Control for Anti-Dopaminergic and SUR1 Assays

Because the target compound lacks the N-benzyl and C-methyl substituents required for anti-dopaminergic activity and the sulfonylurea group essential for SUR1 binding, it can function as a structurally matched negative control in counter-screening assays [1][2]. This application is contingent upon demonstration of ≥95% purity by HPLC and absence of contaminating active analogs.

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